molecular formula C13H10ClF2NO3S B14931050 N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B14931050
M. Wt: 333.74 g/mol
InChI Key: JTHUWDUBLLDPQL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a methoxy group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-benzenesulfonamide: This compound lacks the fluorine atoms present in N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H10ClF2NO3S

Molecular Weight

333.74 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO3S/c1-20-12-5-2-8(14)6-11(12)17-21(18,19)13-7-9(15)3-4-10(13)16/h2-7,17H,1H3

InChI Key

JTHUWDUBLLDPQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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